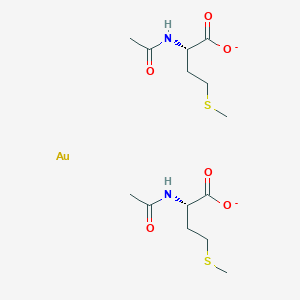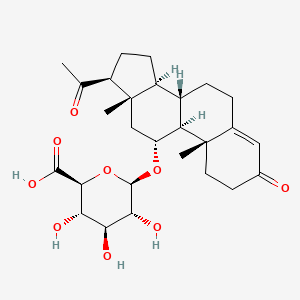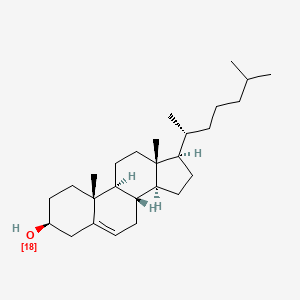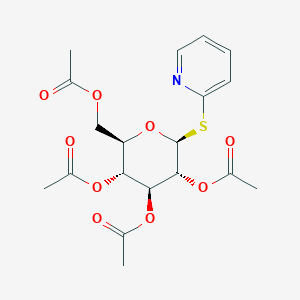
2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside” is a pivotal compound widely employed in the biomedicine sector . It displays immense importance as a substrate within diverse biochemical assays aimed at scrutinizing enzymatic reactions . It has an empirical formula of C19H23NO9S and a molecular weight of 441.45 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridyl group, a thioglucopyranoside group, and four acetyl groups . The exact structure can be confirmed by 1H NMR and 13C NMR .. It should be stored at refrigerator temperatures (2-8°C) .
Aplicaciones Científicas De Investigación
Glycosylation and Coupling Reactions
2-Pyridyl derivatives, closely related to 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, have been used in stereoselective glycosylation processes. For example, pyrimidin-2-yl 2,3,4,6-tetra-O-benzyl-1-thio-β-d-glucopyranosides, obtained from per-O-acetylated 1-thioglycopyranosides, have been used in glycosidic coupling reactions to produce disaccharides (Chen & Kong, 1995).
Synthesis of Novel Compounds
2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside analogs have been synthesized for various applications. For instance, novel 5-arylazo-3-cyano-2-(2″,3″,4″,6″-tetra-O-acetyl-β-d-galacto pyranosyloxy) pyridines have been synthesized using microwave-assisted synthesis. These compounds have shown activity against different bacterial strains and potential anticancer properties (Alrobaian et al., 2019).
Electrocatalysts for Oxygen Reduction
2-Pyridyl derivatives are also significant in the development of electrocatalysts. Fe(III)-meso-tetra(pyridyl)porphyrins, including 2-pyridyl derivatives, have been used as electrocatalysts for the reduction of dioxygen in aqueous acidic solution. These compounds have shown enhanced selectivity for the desired 4e(-) reduction (Matson et al., 2012).
Synthesis of Metal Complexes
Metal complexes involving 2-pyridyl derivatives exhibit interesting properties. For example, metal complexes possessing 5-(2-Pyridyl) Pyrazolate ligands have been synthesized, showing remarkable osmium-induced blue phosphorescence in solution at room temperature (Wu et al., 2003).
Antibacterial and Antifungal Activities
Compounds synthesized from pyridyl-substituted pyrazines, similar to 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, have been studied for their antibacterial and antifungal activities. These studies have shown promising results in treating various pathogens (Dawood, 2005).
Direcciones Futuras
“2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside” finds frequent application in exploring and comprehending the intricate mechanisms behind targeted therapeutic interventions for afflictions encompassing cancer, diabetes, and neurodegenerative disorders . Its role in the biomedical sector is expected to continue to grow.
Mecanismo De Acción
Target of Action
It is known to be widely employed in the biomedicine sector .
Mode of Action
It is known to be a pivotal compound used as a substrate within diverse biochemical assays aimed at scrutinizing enzymatic reactions .
Biochemical Pathways
It is frequently used in exploring and comprehending the intricate mechanisms behind targeted therapeutic interventions for afflictions encompassing cancer, diabetes, and neurodegenerative disorders .
Result of Action
Its importance in the biomedicine sector suggests that it may have significant effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-pyridin-2-ylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO9S/c1-10(21)25-9-14-16(26-11(2)22)17(27-12(3)23)18(28-13(4)24)19(29-14)30-15-7-5-6-8-20-15/h5-8,14,16-19H,9H2,1-4H3/t14-,16-,17+,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZRMLMASJEHA-FTWQHDNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-pyridin-2-ylsulfanyloxan-2-yl]methyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



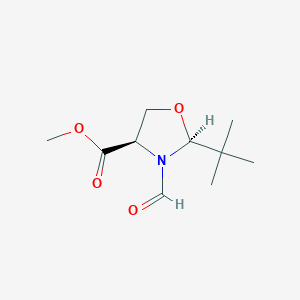
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
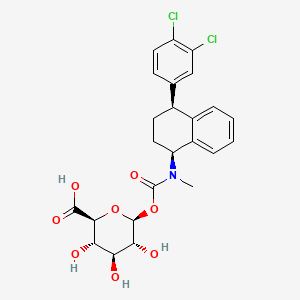
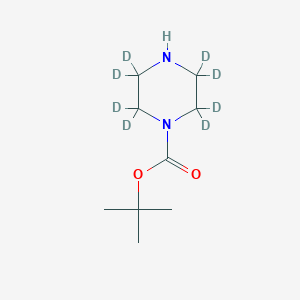
![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)
